N-(4-fluorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea
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Overview
Description
N-(4-fluorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorine atom, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide
- N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}carbamothioyl)benzamide.
Uniqueness
N-(4-fluorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21FN4O3S2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-fluoro-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21FN4O3S2/c1-23-10-12-24(13-11-23)29(26,27)17-8-6-16(7-9-17)21-19(28)22-18(25)14-2-4-15(20)5-3-14/h2-9H,10-13H2,1H3,(H2,21,22,25,28) |
InChI Key |
MTGRNMPAOTYINS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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